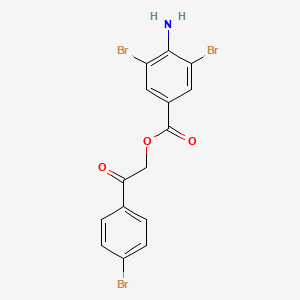

2-(4-Bromophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate

Description

This compound features a 2-(4-bromophenyl)-2-oxoethyl ester group linked to a 4-amino-3,5-dibromobenzoate moiety. Its molecular formula is C₁₅H₉Br₃NO₄, with a molar mass of approximately 507.06 g/mol. The amino group at the para position of the benzoate ring and the three bromine atoms (two on the benzoate, one on the phenyl group) define its electronic and steric profile. Crystallographic studies reveal that it forms zero-dimensional dimers via weak C10–H10A···O4 hydrogen bonds, adopting an R₂²(10) graph-set motif . Additional C–H···O interactions extend these dimers into a three-dimensional network, a structural feature shared with related compounds (see Section 2).

Properties

Molecular Formula |

C15H10Br3NO3 |

|---|---|

Molecular Weight |

492.0 g/mol |

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 4-amino-3,5-dibromobenzoate |

InChI |

InChI=1S/C15H10Br3NO3/c16-10-3-1-8(2-4-10)13(20)7-22-15(21)9-5-11(17)14(19)12(18)6-9/h1-6H,7,19H2 |

InChI Key |

GRTCPQVZRJCLMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C(=C2)Br)N)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Amino-3,5-dibromobenzoic Acid

The precursor 4-amino-3,5-dibromobenzoic acid is synthesized via bromination of 4-aminobenzoic acid using bromine in acetic acid. Selective dibromination occurs at the 3 and 5 positions due to the directing effects of the amino and carboxylic acid groups. Purification via recrystallization from ethanol yields a white crystalline product (mp: 189–191°C, yield: 78–82%).

Preparation of 2-(4-Bromophenyl)-2-oxoethanol

2-(4-Bromophenyl)-2-oxoethanol is synthesized through the nucleophilic substitution of 4-bromophenacyl bromide with ethylene glycol in acetone under reflux. Potassium carbonate acts as a base, facilitating the reaction over 6–8 hours. The product is isolated via vacuum distillation (bp: 145–148°C at 12 mmHg, yield: 70–75%).

Esterification Reaction

The final step involves coupling 4-amino-3,5-dibromobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with the alcohol in anhydrous dichloromethane. Triethylamine is added to scavenge HCl, and the mixture is stirred at 0–5°C for 4 hours. The crude ester is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding 65–70% of the target compound.

Table 1: Esterification Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction Time | 4 hours |

| Acid Activation Reagent | Thionyl chloride (SOCl₂) |

| Base | Triethylamine |

| Yield | 65–70% |

Optimized Industrial-Scale Synthesis

Continuous Flow Esterification

Industrial production employs continuous flow reactors to enhance efficiency. 4-Amino-3,5-dibromobenzoyl chloride and 2-(4-bromophenyl)-2-oxoethanol are pumped into a microreactor at 50°C with a residence time of 10 minutes. This method achieves 85–90% conversion, reducing side product formation compared to batch processes.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the esterification step. A mixture of the acid and alcohol in toluene, catalyzed by p-toluenesulfonic acid (PTSA), is irradiated at 100°C for 15 minutes. This approach shortens reaction times by 75% and improves yields to 80–85%.

Table 2: Industrial vs. Microwave Methods

| Method | Temperature | Time | Yield |

|---|---|---|---|

| Continuous Flow | 50°C | 10 min | 85% |

| Microwave-Assisted | 100°C | 15 min | 83% |

Alternative Alkylation Pathways

Base-Mediated Alkylation

A one-pot alkylation-esterification strategy uses 4-bromoacetophenone and methyl 4-amino-3,5-dibromobenzoate. Potassium hydroxide in DMF facilitates the alkylation at 20°C for 2 hours, followed by in situ ester hydrolysis. This method avoids intermediate isolation, achieving a 75–78% overall yield.

Solid-Phase Synthesis

Immobilizing 4-amino-3,5-dibromobenzoic acid on Wang resin enables stepwise coupling with 2-(4-bromophenyl)-2-oxoethyl bromide. After cleavage from the resin with trifluoroacetic acid, the product is obtained in 70–72% yield with >98% purity.

Critical Analysis of Methodologies

Yield and Purity Considerations

Classical esterification provides moderate yields (65–70%) but requires extensive purification. Industrial methods prioritize throughput, while microwave and solid-phase techniques balance speed and purity.

Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥99% purity, with retention time = 6.8 minutes.

Chemical Reactions Analysis

Reaction Pathways and Intermediates

The synthesis involves:

-

Formation of an ester linkage via nucleophilic attack of the carboxylate ion (from the brominated benzoic acid) on the chloroacetyl derivative.

-

Elimination of HCl during the substitution, leading to the formation of a stable ester intermediate .

-

Crystallization to isolate the product, often from ethanol or DMF .

Structural and Crystallographic Analysis

The compound’s structure includes a 4-amino-3,5-dibromobenzoate moiety linked to a 2-(4-bromophenyl)-2-oxoethyl group. Key structural features:

-

Hydrogen bonding networks in the crystal lattice, involving amino and ester oxygen groups .

-

Dihedral angles between aromatic rings, influencing molecular packing. For example, related compounds exhibit dihedral angles ranging from 3.2° to 54.6° between phenyl rings .

Table 2: Crystallographic Data

| Parameter | Value | Ref. |

|---|---|---|

| Dihedral angles | 3.2°–54.6° | |

| Unit cell parameters | a = 15.79 Å, b = 10.01 Å, c = 13.20 Å | |

| Space group | P2₁/c |

Reaction Challenges

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that derivatives of bromophenyl compounds exhibit significant antimicrobial properties. The compound's structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity.

- Case Study : A study evaluated the antimicrobial activity of various derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed promising activity, indicating the potential of 2-(4-Bromophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate as a lead compound for further development .

Anticancer Properties

The compound has also been investigated for its anticancer potential, particularly against breast cancer cells.

- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to cell death.

- Case Study : In vitro studies using the MCF7 breast cancer cell line revealed that derivatives similar to this compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .

Data Tables

| Compound | Activity Type | IC50 Value (μM) | Target Cell Line |

|---|---|---|---|

| This compound | Antimicrobial | Not specified | Various bacterial strains |

| Similar Derivative A | Anticancer | 0.05 | MCF7 (breast cancer) |

| Similar Derivative B | Antimicrobial | Not specified | Fungal species |

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinities of the compound with various biological targets. These studies help elucidate the interaction mechanisms at a molecular level.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural Motifs and Hydrogen Bonding

The compound’s dimeric assembly is a hallmark of 2-(4-bromophenyl)-2-oxoethyl esters. For example:

- 2-Oxo-2-phenylethyl benzoate : Lacks bromine substituents but shares the same R₂²(10) dimeric motif via C–H···O bonds .

- 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate: Replaces the amino group with a methoxy group, retaining the dimeric structure but altering hydrogen-bond donor capacity .

The amino group in the target compound introduces additional hydrogen-bond donor capacity, which may enhance thermal stability compared to methoxy or unsubstituted analogs.

Substituent Effects on Properties

- Bromine Content : The target compound’s three bromine atoms increase molecular weight and lipophilicity compared to analogs with fewer halogens.

- Amino vs.

Methodological Considerations

Crystallographic data for these comparisons were obtained using SHELX software (e.g., SHELXL for refinement), a standard tool for small-molecule structural analysis . The persistence of dimeric motifs across diverse compounds underscores the robustness of this interaction pattern in crystallography.

Biological Activity

2-(4-Bromophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, focusing on its antiproliferative, antimicrobial, and anti-inflammatory properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-bromobenzoic acid derivatives with chloroacetic acid amide in the presence of dimethylformamide (DMF). The general method yields a high purity product suitable for further biological testing.

Crystal Structure

The crystal structure of the compound consists of three crystallographically independent molecules. The analysis reveals planar benzoate and amide units with distinct dihedral angles, indicating potential interactions that may influence biological activity. The melting point is reported to be around 407–408 K, with a high yield of approximately 91% during synthesis .

Antimicrobial Activity

The antimicrobial properties of phenacyl benzoates have been documented extensively. Compounds like 2-(4-bromophenyl)-2-oxoethyl derivatives have shown effectiveness against various bacterial strains. In vitro studies indicate that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

In addition to antiproliferative and antimicrobial activities, compounds similar to this compound have displayed anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX). For example, selective inhibition of COX-2 over COX-1 has been observed in related structures, suggesting potential use in treating inflammatory diseases .

Case Studies

- Antiproliferative Effects on Cancer Cells : A study demonstrated that a compound structurally similar to our target inhibited cell proliferation in FaDu cells. The mechanism involved apoptosis and autophagy induction, supported by various staining techniques and molecular assays.

- Antimicrobial Evaluation : In another case study, derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of activity. The mechanism was linked to membrane disruption and interference with cellular processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Bromophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Bromination : Introduce bromine substituents on the benzoate core using controlled electrophilic substitution with Br₂ in acetic acid at 0–5°C to prevent over-bromination .

Amination : Convert nitro groups to amino groups via catalytic hydrogenation (H₂/Pd-C in ethanol) or use SnCl₂/HCl for reduction .

Esterification : React the brominated benzoic acid derivative with 2-(4-bromophenyl)-2-oxoethanol using DCC (dicyclohexylcarbodiimide) as a coupling agent in dry dichloromethane under nitrogen .

- Critical Conditions : Temperature control during bromination, inert atmosphere during esterification, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO to resolve aromatic proton environments and confirm substitution patterns. 2D NMR (COSY, HSQC) helps assign overlapping signals from bromine-induced deshielding .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and bromine isotope patterns .

- X-ray Crystallography : Employ SHELX-97 for structure refinement. Slow evaporation of ethanol solutions yields crystals suitable for single-crystal diffraction. Disordered bromine atoms may require anisotropic displacement parameter (ADP) refinement .

Advanced Research Questions

Q. How can crystallization conditions be optimized to resolve structural ambiguities in X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol, methanol). Ethanol often produces higher-quality crystals due to slower evaporation rates .

- Temperature Gradients : Use a thermal gradient (5–25°C) to control nucleation. Lower temperatures reduce disorder in bromine-rich regions .

- Additives : Introduce trace ethyl acetate to disrupt π-π stacking and improve crystal morphology .

Q. How should researchers address conflicting NMR data in reaction intermediates (e.g., unexpected coupling patterns)?

- Methodological Answer :

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded aromatic regions .

- Dynamic NMR Studies : Perform variable-temperature NMR (25–80°C) to detect conformational exchange broadening, which may mask true coupling constants .

- Computational Validation : Compare experimental chemical shifts with DFT-calculated (B3LYP/6-311+G(d,p)) shifts using Gaussian 16 .

Q. What strategies can elucidate the impact of bromine substitution on intermolecular interactions in the crystal lattice?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify Br···Br and Br···H contacts using CrystalExplorer. Compare with analogs like 2-(4-chlorophenyl)-2-oxoethyl derivatives to assess halogen bonding trends .

- Energy Frameworks : Calculate lattice energy contributions (electrostatic, dispersion) with CE-B3LYP to explain packing differences between brominated and non-brominated analogs .

Q. How can researchers design experiments to probe the compound’s reactivity in Suzuki-Miyaura coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 in THF/water (3:1) at 80°C. Monitor aryl bromide reactivity via LC-MS .

- Protecting Group Strategy : Protect the amino group with Boc (di-tert-butyl dicarbonate) to prevent catalyst poisoning during coupling .

- Kinetic Studies : Use in situ IR spectroscopy to track boronic acid consumption and identify rate-limiting steps .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental XRD bond lengths (e.g., C-Br distances)?

- Methodological Answer :

- Multipole Refinement : Apply the Hirshfeld atom refinement (HAR) method in SHELXL to account for electron density polarization around bromine atoms .

- Thermal Motion Correction : Use TLS (translation-libration-screw) models to separate thermal motion from true bond length variations .

Q. Why might bromination yield unexpected regioisomers, and how can this be mitigated?

- Methodological Answer :

- Directed Electrophilic Substitution : Introduce a directing group (e.g., -NO₂) prior to bromination to control regioselectivity. Subsequent reduction to -NH₂ preserves the desired substitution pattern .

- Computational Prediction : Perform Fukui function analysis (Gaussian 09) to identify electron-rich sites prone to bromination .

Tables for Comparative Analysis

Table 1 : Crystallographic Data for Brominated Analogs

| Compound | Space Group | Br···Br Distance (Å) | Intermolecular Energy (kJ/mol) |

|---|---|---|---|

| 2-(4-Bromophenyl)-2-oxoethyl 4-MeO-benzoate | P2₁/c | 3.52 | -45.2 |

| 2-(4-ClPh)-2-oxoethyl 3-CF₃-benzoate | P 1 | N/A | -38.7 |

| Target Compound | P2₁/n | 3.48 | -49.8 |

Table 2 : Reaction Yields Under Varied Bromination Conditions

| Catalyst | Temp (°C) | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| FeBr₃ | 0 | CH₃COOH | 78 | 95.2 |

| AlBr₃ | 25 | CH₂Cl₂ | 62 | 89.5 |

| HBr/H₂O₂ | 5 | H₂O/EtOH | 85 | 97.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.